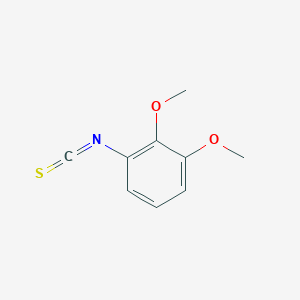
1-Isothiocyanato-2,3-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isothiocyanato-2,3-dimethoxybenzene is an organic compound with the molecular formula C9H9NO2S and a molecular weight of 195.24 g/mol . It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a benzene ring substituted with two methoxy groups (-OCH3) at the 2 and 3 positions. This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
1-Isothiocyanato-2,3-dimethoxybenzene can be synthesized through various methods. One common approach involves the reaction of 2,3-dimethoxyaniline with thiophosgene (CSCl2) under controlled conditions . Another method includes the reaction of 2,3-dimethoxybenzylamine with carbon disulfide (CS2) and triethylamine (Et3N), followed by oxidation with a suitable oxidizing agent . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1-Isothiocyanato-2,3-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Oxidation and Reduction: The compound can be oxidized to form sulfonyl derivatives or reduced to form amines.
Hydrolysis: In the presence of water and acid or base, the isothiocyanate group can hydrolyze to form amines and carbon dioxide.
Common reagents used in these reactions include thiophosgene, carbon disulfide, triethylamine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Isothiocyanato-2,3-dimethoxybenzene has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-isothiocyanato-2,3-dimethoxybenzene involves the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This modification can inhibit enzyme activity and alter protein function, leading to various biological effects . The compound targets molecular pathways regulated by transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2) and heat shock factor 1 (HSF1), which are involved in cellular stress responses .
類似化合物との比較
1-Isothiocyanato-2,3-dimethoxybenzene can be compared with other isothiocyanates such as:
Phenyl isothiocyanate: Similar in reactivity but lacks the methoxy groups, making it less versatile in certain synthetic applications.
4-Isothiocyanato-2,3-dimethoxybenzene: Similar structure but with the isothiocyanate group at the 4 position, leading to different reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in various chemical and biological applications.
生物活性
1-Isothiocyanato-2,3-dimethoxybenzene is a compound of interest due to its potential biological activities, particularly in the context of cancer research and anti-inflammatory effects. This article synthesizes existing research findings, case studies, and data tables related to the biological activity of this compound.
This compound belongs to the isothiocyanate family, characterized by the presence of the -N=C=S functional group. Its molecular structure is depicted as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H11NOS2
- Molecular Weight : 225.33 g/mol
The biological activity of isothiocyanates is often attributed to their ability to modulate various biochemical pathways. Specifically, this compound may exert its effects through:
- Induction of Apoptosis : Studies have shown that isothiocyanates can trigger programmed cell death in cancer cells by activating caspase pathways.
- Antioxidant Activity : This compound may enhance cellular antioxidant defenses, reducing oxidative stress.
- Anti-inflammatory Effects : Isothiocyanates are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammation.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
-
Breast Cancer Study :
- Objective : To evaluate the anticancer properties against MCF7 cells.
- Results : The compound demonstrated significant cytotoxicity at higher concentrations, leading to increased apoptosis markers.
-
Inflammation Model :
- Objective : To assess anti-inflammatory effects in a rat model.
- Results : Treatment with the compound resulted in reduced levels of TNF-alpha and IL-6, indicating a potent anti-inflammatory action.
Research Findings
Research has consistently shown that isothiocyanates possess diverse biological activities. For instance:
特性
IUPAC Name |
1-isothiocyanato-2,3-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-11-8-5-3-4-7(10-6-13)9(8)12-2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKSRCFNVZOYLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














